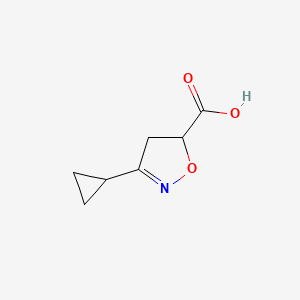

3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Description

3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic compound featuring a cyclopropyl substituent at the 3-position of the 4,5-dihydroisoxazole (oxazoline) ring. The cyclopropyl group contributes to conformational rigidity, which may influence metabolic stability and receptor binding compared to other substituents .

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c9-7(10)6-3-5(8-11-6)4-1-2-4/h4,6H,1-3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCBPKHVYWIUHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization to yield the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. For instance, maintaining precise flow rates of reactants such as cyclopropylamine and ethyl oxalyl chloride can significantly enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: The oxazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .

Scientific Research Applications

Synthesis and Properties

The compound is synthesized through the cyclization of cyclopropylamine with ethyl oxalyl chloride, leading to the formation of the oxazole ring. This method allows for the production of high-purity compounds suitable for research applications. The molecular formula of 3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is C₇H₉NO₃, and it has a molecular weight of 155.15 g/mol.

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structural features enable chemists to explore new synthetic pathways and develop novel materials.

Biology

The compound has significant implications in biological research:

- Enzyme Inhibition : It can be employed to study enzyme inhibition mechanisms. The oxazole ring interacts with specific enzymes, potentially leading to the development of new inhibitors.

- Protein-Ligand Interactions : Research indicates that this compound can be utilized to investigate protein-ligand interactions, which are crucial in drug design and development.

Industry

In industrial applications, this compound is being explored for its potential in creating advanced materials with specific electronic or optical properties. Its unique chemical structure may lead to innovations in material science.

Case Studies and Biological Activities

Several studies have investigated the biological activities of this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Notable Findings:

- Antimicrobial Activity (2024) : The compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, demonstrating its potential as an antimicrobial agent.

- Anticancer Activity Evaluation (2023) : In vitro studies revealed that the compound induced a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7), indicating promising anticancer properties.

- Anti-inflammatory Model Study (2025) : The compound reduced pro-inflammatory cytokines TNF-alpha and IL-6 levels significantly in LPS-stimulated macrophages, suggesting its potential use in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopropyl group may enhance binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid with structurally related derivatives, emphasizing substituent effects, synthesis, stability, and biological activity.

Table 1: Structural and Functional Comparison of 4,5-Dihydroisoxazole-5-carboxylic Acid Derivatives

Key Findings from Comparative Analysis

Substituent Impact on Bioactivity The 2-butyl-5-chloroimidazole-substituted derivative is the most pharmacologically characterized analog, identified as a hydrolysis metabolite of an antirheumatic drug. It exhibits proposed anti-inflammatory activity, though direct assays are pending .

Synthetic Accessibility

- The cyclopropyl-methyl analog (CAS 125-33-1) is marketed as a building block, indicating straightforward synthesis via established oxazoline ring-forming reactions .

- Imidazole- and pyridine-substituted derivatives require multi-step synthesis, including enzymatic hydrolysis or coupling reactions, as evidenced by metabolite identification workflows .

Stability and Analytical Challenges

- The 2-butyl-5-chloroimidazole metabolite degrades in plasma and urine without acidification, necessitating stabilized sample handling . In contrast, tert-butyl and cyclopropyl analogs show greater stability due to reduced electron-withdrawing effects .

Commercial and Research Utility

Biological Activity

3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of CPC, focusing on its anticancer, antibacterial, and antifungal activities based on recent research findings.

CPC has the chemical formula and a molecular weight of approximately 169.18 g/mol. Its structure features a cyclopropyl group attached to a 1,2-oxazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted CPC's potential as an anticancer agent. In vitro tests demonstrated that CPC exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| U-937 (Leukemia) | 10.0 | Cell cycle arrest and apoptosis induction |

| A549 (Lung Cancer) | 15.0 | Inhibition of proliferation |

CPC was found to induce apoptosis in MCF-7 cells through the upregulation of p53 and activation of caspase-3 pathways, leading to enhanced apoptotic signaling . Furthermore, flow cytometry analyses confirmed that CPC treatment resulted in increased sub-G1 phase populations, indicating apoptotic cell death .

Antibacterial Activity

CPC also displays antibacterial properties. In vitro studies have evaluated its efficacy against various Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.025 |

| Pseudomonas aeruginosa | 0.050 |

The compound demonstrated significant antibacterial activity with MIC values indicating strong inhibition against both S. aureus and E. coli . The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Antifungal Activity

In addition to its antibacterial properties, CPC has shown antifungal activity against several fungal strains:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.020 |

| Aspergillus niger | 0.050 |

CPC's antifungal effects were attributed to its ability to inhibit fungal cell wall synthesis and disrupt membrane integrity . These findings suggest that CPC could be a candidate for further development as an antifungal agent.

Case Studies and Research Findings

A notable study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of oxazole derivatives, including CPC. The study found that modifications in the oxazole ring significantly impacted biological activity, indicating that specific structural features are crucial for enhancing efficacy against cancer and microbial targets .

Another research effort focused on the synthesis of analogs derived from CPC, which revealed that certain derivatives exhibited improved potency against resistant bacterial strains while maintaining low toxicity profiles in human cell lines .

Q & A

Q. What are common synthetic routes for 3-cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid?

The compound can be synthesized via refluxing precursors (e.g., cyclopropyl-containing aldehydes or ketones) with acetic acid and sodium acetate, followed by crystallization. For example, analogous oxazole derivatives are prepared by refluxing 3-formyl-indole-2-carboxylic acid with thiazolidinones in acetic acid, yielding crystalline products after filtration and recrystallization from DMF/acetic acid .

Q. How is the purity and structural integrity of the compound verified experimentally?

Characterization typically involves a combination of spectroscopic techniques:

- 1H/13C-NMR to confirm proton and carbon environments.

- IR spectroscopy to identify functional groups (e.g., C=O stretches at 1722–1631 cm⁻¹).

- Mass spectrometry (MS) for molecular weight confirmation (e.g., m/z 485 [M⁺] for related oxazole-carboxylic acids).

- Elemental analysis to validate empirical formulas (e.g., C, H, N, S content) .

Q. What are the key steps in purifying this compound?

Recrystallization from polar solvents like DMF/acetic acid mixtures is effective for isolating crystalline products. For example, derivatives of indole-oxazole-carboxylic acids are washed sequentially with acetic acid, water, ethanol, and diethyl ether to remove impurities .

Advanced Research Questions

Q. How can low yields in the cyclization step of the synthesis be addressed?

- Optimize reaction time and temperature : Extended reflux durations (e.g., 3–5 hours) improve cyclization efficiency .

- Catalyst screening : Sodium acetate is commonly used, but alternative bases (e.g., triethylamine) may enhance reaction kinetics.

- In-situ monitoring : Use HPLC or TLC to track intermediate formation and adjust conditions dynamically .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Cross-validation : Combine NMR, IR, and MS data to confirm functional groups and connectivity.

- Tautomerism analysis : For oxazole derivatives, consider keto-enol tautomerism, which may cause spectral inconsistencies. Computational modeling (e.g., DFT) can predict dominant tautomeric forms .

Q. How to evaluate the compound’s stability under varying experimental conditions?

- pH-dependent stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC.

- Thermal stability : Conduct thermogravimetric analysis (TGA) or accelerated aging studies at elevated temperatures (e.g., 40–60°C) .

Q. What methodologies design bioactive analogs of this compound for structure-activity relationship (SAR) studies?

- Substituent modification : Introduce electron-withdrawing/donating groups (e.g., -F, -OCH₃) on the cyclopropyl or oxazole rings.

- Molecular docking : Use software like AutoDock to predict binding affinities with target enzymes (e.g., cyclooxygenase or kinases) .

Q. How to investigate the reaction mechanism for oxazole ring formation?

- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites to identify rate-determining steps.

- Computational modeling : Simulate transition states using Gaussian or ORCA to propose plausible mechanistic pathways .

Q. How to conduct comparative studies with structurally related oxazole-carboxylic acid derivatives?

- Synthesize analogs : Replace the cyclopropyl group with other substituents (e.g., phenyl, methyl) using similar synthetic routes.

- Biological assays : Compare inhibitory activity against enzymes (e.g., thrombin or proteases) to correlate structure with function .

Methodological Notes

- Experimental design : Always include control reactions (e.g., omitting key reagents) to confirm pathway specificity .

- Data interpretation : Use statistical tools (e.g., ANOVA) to validate reproducibility in triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.